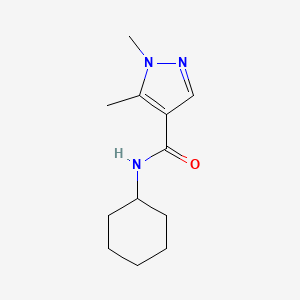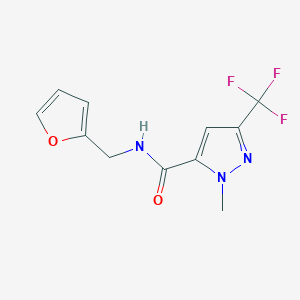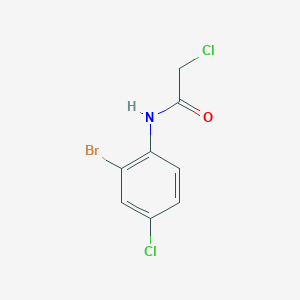![molecular formula C8H12ClN3O B7459476 2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide, commonly known as CDMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMPA is a chlorinated derivative of pyrazolylacetamide, which has been reported to exhibit anticancer and anti-inflammatory properties.
作用机制
The exact mechanism of action of CDMPA is not fully understood. However, studies have suggested that CDMPA exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. For example, CDMPA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
CDMPA has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CDMPA has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, CDMPA has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages.
实验室实验的优点和局限性
One of the major advantages of CDMPA is its potential as a therapeutic agent for cancer and inflammatory diseases. CDMPA has been shown to exhibit potent anticancer and anti-inflammatory properties in vitro and in vivo. However, there are also limitations to using CDMPA in lab experiments. For example, CDMPA is a synthetic compound and may have potential toxicity issues that need to be addressed. Additionally, more studies are needed to fully understand the mechanism of action of CDMPA.
未来方向
There are several future directions for research on CDMPA. One possible direction is to investigate the potential of CDMPA as a therapeutic agent for other diseases such as arthritis and autoimmune disorders. Another direction is to study the toxicity profile of CDMPA in vivo and to optimize its pharmacokinetic properties for clinical use. Furthermore, more studies are needed to fully understand the mechanism of action of CDMPA and to identify its molecular targets.
合成方法
CDMPA can be synthesized by reacting 1,3-dimethyl-4-amino-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure CDMPA.
科学研究应用
CDMPA has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. CDMAP has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in macrophages.
属性
IUPAC Name |
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-7(5-12(2)11-6)4-10-8(13)3-9/h5H,3-4H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFWBMKQGWMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)



![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)

